molecular formula C15H20ClNO5 B4075930 N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid

Cat. No.: B4075930
M. Wt: 329.77 g/mol
InChI Key: JLNMLLBCAWPFEE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a cyclopentanamine moiety. The addition of oxalic acid enhances its stability and solubility, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with cyclopentanamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted phenoxy compounds, cyclopentanone derivatives, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets in biological systems. The chlorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The cyclopentanamine moiety enhances the compound’s ability to penetrate cell membranes, allowing it to exert its effects at the cellular level. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenoxy)ethyl]cyclopentanamine
  • N-[2-(4-fluorophenoxy)ethyl]cyclopentanamine
  • N-[2-(4-methylphenoxy)ethyl]cyclopentanamine

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine stands out due to the presence of the chlorine atom, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, fluorine, and methyl analogs. Additionally, the oxalic acid component enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.C2H2O4/c14-11-5-7-13(8-6-11)16-10-9-15-12-3-1-2-4-12;3-1(4)2(5)6/h5-8,12,15H,1-4,9-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMLLBCAWPFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid

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